2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a hybrid molecule combining a 7,8-dimethoxy-4-methylcoumarin core with a 5-ethyl-1,3,4-thiadiazole-acetamide moiety. The acetamide bridge connects the coumarin to a thiadiazole ring featuring an ethylidene group, a structural motif that may confer rigidity and influence binding interactions.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H19N3O5S/c1-5-14-20-21-18(27-14)19-13(22)8-11-9(2)10-6-7-12(24-3)16(25-4)15(10)26-17(11)23/h6-7H,5,8H2,1-4H3,(H,19,21,22) |
InChI Key |
ZRZGKPRADXHJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=C(C3=C(C(=C(C=C3)OC)OC)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized through a condensation reaction involving appropriate starting materials such as salicylaldehyde derivatives and acetic anhydride.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately through cyclization reactions involving thiosemicarbazide and ethyl bromoacetate.
Coupling Reaction: The final step involves coupling the chromen-2-one core with the thiadiazole moiety using appropriate coupling agents and reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the thiadiazole moiety, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
Physicochemical Data:
Notes:
Hypotheses for Target Compound :
- The ethyl-thiadiazole group may confer superior metabolic stability compared to methyl or nitro substituents.
- Synergy between coumarin’s fluorescence and thiadiazole’s heterocyclic rigidity could make it a probe for imaging studies.
Biological Activity
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a hybrid molecule that combines structural elements from coumarin and thiadiazole. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C19H18N2O7S
- Molecular Weight : 418.42 g/mol
- CAS Number : 1010901-20-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including those similar to the compound . For instance, a study demonstrated that certain coumarin derivatives exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), KB (oral epidermoid carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast cancer). These compounds were shown to induce apoptosis through the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6e | A549 | 15 | Induces apoptosis via PI3K/AKT |
| Compound 5a | KB | 10 | Inhibits migration and invasion |
| Compound 5d | MCF-7 | 5 | Modulates Bcl-2 signaling |
Antimicrobial Activity
Coumarin derivatives have also been evaluated for their antimicrobial properties. A study on various coumarin-based compounds showed promising results against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth .
Table 2: Antimicrobial Activity of Coumarin Derivatives
| Compound | Target Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound 5a | S. aureus | 20 |
| Compound 5b | E. coli | 18 |
| Compound 5c | C. albicans | 22 |
Case Studies
-
Anticancer Study on Coumarin Derivatives
A study conducted by researchers at a leading pharmacological institute synthesized several coumarin derivatives and tested their activity against human cancer cell lines. The results indicated that modifications at specific positions on the coumarin ring significantly affected their anticancer potency. The most effective compounds were those that induced apoptosis and inhibited cell migration . -
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, a series of coumarin-triazole hybrids were synthesized and tested against various pathogens. The results showed that these compounds had varying degrees of effectiveness, with some exhibiting superior activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
